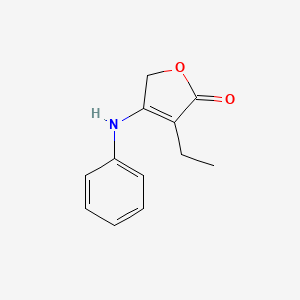

3-Ethyl-4-(phenylamino)furan-2(5H)-one

Description

Significance of the Furan-2(5H)-one Scaffold in Contemporary Chemical Research

The furan-2(5H)-one, or butenolide, ring system is a core structural element found in a multitude of natural products and synthetically developed compounds exhibiting a wide array of biological activities. This five-membered lactone is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Its prevalence in nature and its synthetic versatility have made it a focal point for chemists and pharmacologists alike.

Furanone derivatives have been shown to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. This diverse bioactivity stems from the various reactive sites within the furanone ring, which can be strategically modified to fine-tune the molecule's interaction with specific enzymes and receptors. The continued exploration of this scaffold is driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Overview of Advanced Substituted Furan-2(5H)-ones in Heterocyclic Synthesis

The synthetic accessibility of the furan-2(5H)-one core has led to the development of a vast library of substituted derivatives. researchgate.net Chemists have employed a range of synthetic methodologies to introduce diverse functional groups at various positions on the furanone ring, thereby modulating its physicochemical and biological properties. These methods include multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.gov

Substitutions at the C-3 and C-4 positions of the furanone ring have been particularly fruitful in generating compounds with interesting biological profiles. For example, the introduction of amino groups at the C-4 position has been a strategy to enhance the interaction of these molecules with biological targets. The versatility of the furanone scaffold also allows for its use as a precursor in the synthesis of other complex heterocyclic systems. researchgate.net

Rationale for Comprehensive Academic Investigation of 3-Ethyl-4-(phenylamino)furan-2(5H)-one

While specific research on this compound is limited in publicly available literature, a strong rationale for its comprehensive academic investigation can be constructed based on the known properties of related compounds. The presence of both an ethyl group at the C-3 position and a phenylamino (B1219803) (anilino) group at the C-4 position suggests a molecule designed to explore specific structure-activity relationships.

The phenylamino moiety, in particular, has been incorporated into various furanone derivatives that have demonstrated significant biological activity. For instance, a study on a series of 3,4,5-trisubstituted furan-2(5H)-one derivatives, including a compound with a 4-phenylamino group, revealed potent cytotoxic activity against several cancer cell lines. nih.gov Specifically, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate showed significant antitumor activity against HEPG2 and MCF7 cell lines. nih.gov This suggests that the phenylamino substituent may play a crucial role in the anticancer properties of these molecules.

Furthermore, the synthesis of 4-biphenylamino-5-halo-2(5H)-furanones has been shown to yield compounds with significant inhibitory activity against human breast cancer cells. nih.gov These findings underscore the potential of the 4-anilino-furanone scaffold as a template for the development of new anticancer agents. nih.govnih.gov

A comprehensive investigation into this compound would, therefore, be a logical step to further elucidate the impact of C-3 and C-4 substitutions on the biological and chemical properties of the furanone core. Such a study would likely involve its synthesis, detailed spectroscopic characterization, and evaluation of its potential as a therapeutic agent. The exploration of its reactivity could also open new avenues for the synthesis of novel heterocyclic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-anilino-4-ethyl-2H-furan-5-one |

InChI |

InChI=1S/C12H13NO2/c1-2-10-11(8-15-12(10)14)13-9-6-4-3-5-7-9/h3-7,13H,2,8H2,1H3 |

InChI Key |

VNSQOUUSEQNNBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(COC1=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 4 Phenylamino Furan 2 5h One and Structural Analogues

Multi-component Reaction Strategies for Furan-2(5H)-one Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool in organic synthesis. nih.gov These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity from simple starting materials. For the synthesis of the furan-2(5H)-one core, MCRs provide a direct and versatile route. nih.govresearchgate.net

One of the most effective and widely employed strategies for constructing the 3,4,5-trisubstituted furan-2(5H)-one skeleton is the one-pot, three-component condensation of an amine, an aldehyde, and a dialkyl acetylenedicarboxylate (B1228247). researchgate.netresearchgate.net This reaction proceeds through a proposed sequence wherein the amine first adds to the acetylenic ester via a Michael addition to form a reactive enamine intermediate. rsc.org This enamine then acts as a nucleophile, attacking the aldehyde, which is often activated by a catalyst. The subsequent intramolecular cyclization and elimination of a water molecule lead to the formation of the final furan-2(5H)-one product. researchgate.netresearchgate.net

The versatility of this method allows for the synthesis of a diverse library of furanone derivatives by simply varying the three starting components. For instance, using aniline (B41778) (as the amine), propionaldehyde (B47417) (as the aldehyde), and a dialkyl acetylenedicarboxylate would be a direct pathway to the 3-ethyl-4-(phenylamino)furan-2(5H)-one scaffold. The reaction conditions are often mild, and the procedure is operationally simple, making it an attractive method for generating these heterocyclic compounds. researchgate.netnih.gov

The three-component reaction of amines, aldehydes, and acetylenic esters is notable for its high degree of regioselectivity, consistently yielding 3,4,5-trisubstituted furan-2(5H)-ones. researchgate.netresearchgate.net The substitution pattern is dictated by the reaction mechanism. The amine component invariably ends up at the C-4 position, the residue from the acetylenic ester forms the C-3 substituent and part of the ester backbone, and the aldehyde component determines the substituent at the C-5 position.

This regiocontrol is a key advantage, as it allows for the predictable synthesis of specific isomers. Various catalysts and reaction conditions have been explored to optimize the yields and efficiency of this transformation for a wide range of substrates, including aromatic and aliphatic amines and aldehydes. researchgate.netresearchgate.net The use of different dialkyl acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD), also proceeds with the same regiochemical outcome. researchgate.netrsc.org

| Amine Component | Aldehyde Component | Acetylenic Ester | Resulting Furanone Substituent Pattern |

|---|---|---|---|

| Aniline | Benzaldehyde (B42025) | Dimethyl Acetylenedicarboxylate | 3-Methoxycarbonyl-4-phenylamino-5-phenyl |

| 4-Chloroaniline | Benzaldehyde | Dimethyl Acetylenedicarboxylate | 3-Methoxycarbonyl-4-(4-chlorophenyl)amino-5-phenyl |

| Aniline | 4-Nitrobenzaldehyde | Diethyl Acetylenedicarboxylate | 3-Ethoxycarbonyl-4-phenylamino-5-(4-nitrophenyl) |

| 4-Methylaniline | 4-Chlorobenzaldehyde | Dimethyl Acetylenedicarboxylate | 3-Methoxycarbonyl-4-(4-methylphenyl)amino-5-(4-chlorophenyl) |

Catalytic Approaches for Enhanced Synthesis of this compound Precursors

The efficiency and scope of the multi-component synthesis of furan-2(5H)-ones can be significantly enhanced through the use of catalysts. Catalytic methods often offer milder reaction conditions, shorter reaction times, higher yields, and improved environmental friendliness ("green chemistry"). researchgate.netbeilstein-journals.org A variety of catalytic systems, including organocatalysts, metal-free systems, and heterogeneous catalysts, have been successfully applied to this transformation.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and metal-free catalytic strategy. acs.org

β-Cyclodextrin: This cyclic oligosaccharide has been employed as an effective and reusable supramolecular catalyst for the synthesis of 3,4,5-substituted furan-2(5H)-ones in water. researchgate.net The hydrophobic inner cavity of β-cyclodextrin is believed to host the aromatic aldehyde, bringing the reactants into close proximity within its cavity and facilitating the reaction sequence in an aqueous medium. researchgate.netmdpi.com This biomimetic approach offers significant green chemistry advantages, including the use of water as a solvent and the recyclability of the catalyst. researchgate.net

5-Sulfosalicylic Acid (SSA): As a solid organic acid, 5-sulfosalicylic acid dihydrate has proven to be a highly efficient, inexpensive, and non-toxic organocatalyst for the one-pot, three-component synthesis of furan-2(5H)-ones. researchgate.net It effectively catalyzes the reaction under mild conditions, likely by protonating and activating the aldehyde's carbonyl group, which enhances the nucleophilic attack by the enamine intermediate. researchgate.net Studies have shown that SSA can provide excellent yields (80-96%) in short reaction times. researchgate.netresearchgate.net

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| β-Cyclodextrin | Water, 60-70°C | Biomimetic, reusable, uses water as solvent | researchgate.net |

| 5-Sulfosalicylic Acid | Ethanol (B145695), mild conditions | High yields, short reaction times, inexpensive, metal-free | researchgate.net |

The development of metal-free catalytic systems is a major goal in green chemistry to avoid the cost, toxicity, and contamination issues associated with residual metals. nih.gov Besides the organocatalysts mentioned above, other metal-free approaches have been developed. For example, simple protic acids like formic acid have been used as efficient catalysts for the one-pot preparation of furan-2(5H)-ones under solvent-free conditions. rsc.org The use of N-bromosuccinimide has also been reported to catalyze the synthesis of highly substituted furans. tubitak.gov.tr These methods demonstrate that the furanone core can be constructed efficiently without the need for transition metal catalysts, offering practical and environmentally benign alternatives. organic-chemistry.orgnih.gov

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. beilstein-journals.org

Silica (B1680970) Sulfuric Acid (SSA): This is a solid acid catalyst prepared by the immobilization of sulfuric acid on silica gel. wikipedia.org It is a stable, non-corrosive, and reusable heterogeneous catalyst that has been effectively used in various organic transformations, including multicomponent reactions. beilstein-journals.orgresearchgate.netnih.gov Its strong Brønsted acidity allows it to efficiently catalyze the condensation steps in furanone synthesis under solvent-free conditions, simplifying the workup procedure and reducing waste. beilstein-journals.org

Zeolites: These microporous aluminosilicate (B74896) minerals are well-known solid acid catalysts in the chemical industry. tue.nl Their ordered pore structure, high thermal stability, and tunable acidity make them promising candidates for catalyzing the formation of furanic compounds. rsc.org Zeolites like H-ZSM-5 can act as shape-selective catalysts, potentially influencing the product distribution in reactions involving various furan (B31954) precursors. tue.nlmdpi.com

Nanoparticles: Various nanoparticles have been investigated as highly efficient heterogeneous catalysts for the synthesis of furan-2(5H)-ones due to their high surface-area-to-volume ratio. researchgate.net Examples include Al-doped ZnO nanostructures and Fe3O4 magnetic nanoparticles functionalized with acidic groups. researchgate.netresearchgate.net Magnetic nanoparticles are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet, allowing for simple catalyst recycling and reuse. researchgate.net

| Catalyst Type | Specific Example | Key Features | Reference |

|---|---|---|---|

| Solid Acid | Silica Sulfuric Acid (SiO₂-H₂SO₄) | Reusable, solvent-free conditions, easy workup | beilstein-journals.org |

| Zeolite | H-ZSM-5 | Shape-selective, high thermal stability, strong acid sites | tue.nl |

| Nanoparticles | Functionalized Magnetic Fe₃O₄ NPs | High catalytic activity, easy magnetic separation, recyclable | researchgate.net |

| Nanostructures | Al-doped ZnO | High yields, heterogeneous Lewis acid catalyst | researchgate.net |

Nanoparticle-Based Catalysis (e.g., ZnO, MNPs-DBN Tribromide)

The advent of nanocatalysis has revolutionized synthetic organic chemistry, offering improvements in efficiency, selectivity, and catalyst recyclability. nih.gov These methods are particularly advantageous for constructing heterocyclic frameworks like furan-2(5H)-ones.

Zinc oxide nanoparticles (ZnO-NPs) have emerged as effective catalysts for the synthesis of 3,4,5-trisubstituted furan-2(5H)-ones through multicomponent reactions. mlsu.ac.in These reactions typically involve the condensation of an amine, an aldehyde, and a dialkyl acetylenedicarboxylate. The high surface area and unique electronic properties of ZnO-NPs facilitate the reaction, often under milder conditions than traditional catalysts. mlsu.ac.inmdpi.com Green synthesis routes for ZnO-NPs, using plant extracts for example, further enhance the eco-friendly nature of these protocols. nih.gov

Magnetic nanoparticles (MNPs) offer a powerful platform for heterogenizing catalysts, enabling straightforward separation and reuse by applying an external magnetic field. researchgate.netmdpi.com Various functionalized MNPs have been developed for organic synthesis. For instance, tribromide immobilized on amino-functionalized magnetic nanoparticles serves as a recoverable catalyst for the synthesis of various heterocycles. bohrium.com In the context of furanone synthesis, sulfamic acid functionalized Fe3O4 nanoparticles have been successfully employed to catalyze the one-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones. researchgate.net These magnetic nanocatalysts demonstrate high efficiency and can often be recycled multiple times without a significant loss of catalytic activity, making the process both economical and environmentally benign. bohrium.comresearchgate.net

| Catalyst | Reaction Type | Key Features | Reusability |

|---|---|---|---|

| ZnO NPs | Multicomponent synthesis of 3,4,5-trisubstituted furan-2(5H)-ones mlsu.ac.in | High efficiency, mild reaction conditions, environmentally friendly catalyst. nih.gov | Possible, but depends on synthesis and recovery method. |

| Sulfamic acid functionalized Fe3O4 NPs | One-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones researchgate.net | Green catalytic procedure, clean production, short reaction times. researchgate.net | Recovered by magnet; reusable for multiple cycles. researchgate.net |

| MNPs-TEDETA tribromide | Multicomponent synthesis of heterocycles (e.g., quinazolines, polyhydroquinolines) researchgate.net | Metal-free, magnetically recoverable, efficient under mild conditions. researchgate.net | Excellent; can be reused several times without significant loss of activity. researchgate.net |

Targeted Introduction of the Phenylamino (B1219803) Moiety at the C-4 Position

A critical step in the synthesis of the target compound is the regioselective formation of the C4-N bond. This can be achieved through several established methodologies, primarily nucleophilic substitution and modern C-N coupling reactions.

The introduction of the phenylamino group at the C-4 position can be accomplished via nucleophilic substitution on a furan-2(5H)-one ring bearing a suitable leaving group at that position. nih.gov Common substrates include 4-halo- or 4-sulfonyloxy-furan-2(5H)-ones. For example, 3,4-dihalo-2(5H)-furanones can react with various nucleophiles, including amines. nih.gov Aniline, acting as a nucleophile, can attack the electrophilic C-4 carbon, displacing the halide to form the desired 4-(phenylamino)furan-2(5H)-one derivative. The reaction conditions, such as solvent and temperature, must be carefully controlled to ensure selective substitution at C-4 and to minimize side reactions, such as attack at the carbonyl group or Michael addition if the C-5 position is unsubstituted.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile strategy for forming C-N bonds. tcichemicals.com This methodology can be applied to the synthesis of 4-aminofuran-2(5H)-one scaffolds. The reaction typically involves coupling a furanone substrate with a leaving group at the C-4 position (e.g., bromide, triflate, or tosylate) with aniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.org

The use of 4-tosyl-2(5H)-furanone as a substrate is particularly advantageous. ysu.am Compared to the corresponding triflates, tosylates are often more stable and are prepared from less expensive reagents. ysu.amresearchgate.net The selection of the ligand (e.g., Xantphos) and base (e.g., Cs2CO3) is crucial for achieving high yields and reaction efficiency. beilstein-journals.org This approach offers broad substrate scope and functional group tolerance, making it a highly reliable method for introducing the phenylamino moiety.

| Methodology | Furanone Substrate | Reagents/Catalyst | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-Halo-2(5H)-furanone nih.gov | Aniline, Base | Direct, often metal-free. | May require harsh conditions; potential for side reactions. |

| Buchwald-Hartwig C-N Coupling | 4-Tosyl-2(5H)-furanone ysu.am or 4-Bromo-2(5H)-furanone | Aniline, Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs2CO3) beilstein-journals.org | High efficiency, broad scope, good functional group tolerance, milder conditions. | Cost of catalyst and ligands, requires inert atmosphere. |

Synthetic Routes to 3-Ethyl Functionalization of the Furan-2(5H)-one Ring

The introduction of an alkyl group, such as ethyl, at the C-3 position of the furan-2(5H)-one ring is typically achieved through the alkylation of a corresponding enolate. A common strategy involves the deprotonation of a 2(5H)-furanone precursor at the C-3 position using a strong, non-nucleophilic base to generate a reactive enolate intermediate.

A well-established procedure for the analogous 3-methylation involves treating the parent 2(5H)-furanone with a strong base like butyllithium (B86547) at low temperatures (e.g., -75°C) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org The resulting enolate is then quenched with an electrophilic alkylating agent. orgsyn.org For the synthesis of the 3-ethyl derivative, ethyl iodide or ethyl bromide would be the electrophile of choice. This sequence allows for the direct and controlled installation of the ethyl group onto the furanone core. The timing and temperature of the electrophile addition are critical to prevent side reactions and ensure a high yield of the desired 3-ethylated product.

Comparative Analysis of Synthetic Pathways: Efficiency, Sustainability, and Selectivity

The choice of a synthetic pathway for this compound depends on a comparative evaluation of efficiency, sustainability, and selectivity.

Sustainability: Nanoparticle-based catalysis, particularly with magnetically recoverable catalysts, offers significant sustainability advantages. researchgate.netresearchgate.net The ability to reuse the catalyst for multiple cycles reduces waste and cost. bohrium.com Furthermore, many of these catalytic reactions can be performed in greener solvents or even under solvent-free conditions. bohrium.com In contrast, classical methods may employ stoichiometric reagents and hazardous solvents, generating more waste.

| Synthetic Strategy | Efficiency (Yield/Time) | Sustainability Aspects | Selectivity |

|---|---|---|---|

| Nanocatalyzed MCRs | High yields, short reaction times. researchgate.netnih.gov | Catalyst reusability (especially MNPs), often mild conditions, potential for green solvents. bohrium.comresearchgate.net | Generally good, but can be substrate-dependent. rsc.org |

| Stepwise: C-N Coupling + Alkylation | High yields for individual steps, but longer overall sequence. | Requires expensive/toxic metals (Pd), but catalytic amounts are used. Ligands can be complex. | Excellent and predictable regioselectivity for both C-N bond formation and C-3 alkylation. ysu.amorgsyn.org |

| Stepwise: Nucleophilic Substitution + Alkylation | Variable yields, potentially longer reaction times. | Avoids transition metals but may require harsher conditions and stoichiometric reagents. | Good regioselectivity, but potential for competing side reactions. nih.gov |

Chemical Reactivity and Transformational Chemistry of 3 Ethyl 4 Phenylamino Furan 2 5h One

Electrophilic and Nucleophilic Reactions of the Furan-2(5H)-one Ring System

The furan-2(5H)-one ring is an α,β-unsaturated lactone system, which defines its primary reactivity. The conjugated system includes the C2 carbonyl group, the C3-C4 double bond, and the ring oxygen. The presence of the electron-donating phenylamino (B1219803) group at C-4 significantly modulates the electron density of the ring compared to simple alkyl-substituted furanones.

Electrophilic Reactions

While the parent furan (B31954) ring is highly susceptible to electrophilic aromatic substitution due to its π-rich nature chemicalbook.compearson.com, the furan-2(5H)-one ring is generally deactivated by the electron-withdrawing effect of the conjugated carbonyl group. However, the C-4 phenylamino group, acting as a strong electron-donating group through resonance, counteracts this deactivation. It increases the electron density at the C-3 and C-5 positions, making electrophilic attack more plausible than in unsubstituted furanones.

Electrophilic substitution, such as halogenation, is a known reaction for furanone derivatives. For instance, bromination of furanones can be achieved using reagents like N-Bromosuccinimide (NBS), often leading to substitution at the C-3 or C-5 position, depending on the existing substitution pattern and reaction conditions. unipi.it For 3-Ethyl-4-(phenylamino)furan-2(5H)-one, electrophilic attack would be predicted to occur at the C-5 position, influenced by the directing effect of the C-4 amino group.

Nucleophilic Reactions

The α,β-unsaturated lactone structure is an excellent target for nucleophiles. Two primary sites of attack exist: the electrophilic carbonyl carbon (C-2) and the β-carbon of the conjugated system (C-5). The phenylamino group at C-4 enhances the electron density at C-3, which in turn makes the C-5 position less electrophilic for conjugate addition compared to furanones with electron-withdrawing groups at C-4.

Reactions with various nucleophiles are common for this ring system:

N-Nucleophiles: Amines, hydrazines, and other nitrogen nucleophiles readily react with furanones. For example, 5-alkoxy-3,4-dihalofuran-2(5H)-ones react with amino acids in a metal-free C-N coupling reaction. rsc.org The reaction of the title compound with strong N-nucleophiles could potentially lead to ring-opening or substitution, depending on the conditions.

O-Nucleophiles: Alkoxides and hydroxides can attack the carbonyl group, leading to esterification or hydrolysis of the lactone ring. Reactions of related 3,4-dihalo-5-hydroxy-2(5H)-furanones with phenols have been demonstrated to yield 5-phenoxy derivatives. nih.gov

S-Nucleophiles: Thiolates are potent nucleophiles that have been shown to react regioselectively with 5-alkoxy-3,4-dihalo-2(5H)-furanones, affording 4-thiosubstituted products. nih.gov

Table 1: Summary of Predicted Nucleophilic and Electrophilic Reactions on the Furan-2(5H)-one Ring

| Reaction Type | Reagent Class | Potential Site of Attack | Expected Product Type | Reference for Analogy |

|---|---|---|---|---|

| Electrophilic Substitution | Halogens (e.g., NBS) | C-5 | 5-Halo-furanone derivative | unipi.it |

| Nucleophilic Addition | N-Nucleophiles (e.g., R-NH₂) | C-2 (Carbonyl) | Ring-opened amide | researchgate.net |

| Nucleophilic Substitution | S-Nucleophiles (e.g., R-SNa) | C-4 (if a leaving group were present) | 4-Thio-substituted furanone | nih.gov |

| Nucleophilic Addition | O-Nucleophiles (e.g., R-OH, H₂O) | C-2 (Carbonyl) | Ring-opened ester or carboxylic acid | nih.gov |

Reactivity of the Ethyl Group at the C-3 Position

The ethyl group at the C-3 position is generally the least reactive moiety of the molecule under typical conditions. Standard alkyl groups are saturated and lack lone pairs, making them resistant to many chemical transformations. msu.eduyoutube.com

Table 2: Potential Reactions of the C-3 Ethyl Group

| Reaction Type | Reagent | Proposed Intermediate | Potential Product | Comment |

|---|---|---|---|---|

| Deprotonation-Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., CH₃I) | Allylic Carbanion | 3-(sec-Butyl)-4-(phenylamino)furan-2(5H)-one | Reaction is hypothetical and likely requires carefully controlled conditions to avoid side reactions. |

| Free Radical Halogenation | NBS, Radical Initiator | Allylic Radical | 3-(1-Bromoethyl)-4-(phenylamino)furan-2(5H)-one | May compete with reactions on the phenyl ring or other parts of the molecule. |

Chemical Transformations Involving the Phenylamino Moiety at C-4

The phenylamino group offers two distinct sites for chemical reactions: the nitrogen atom and the aromatic phenyl ring.

Reactions at the Nitrogen Atom

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can undergo a variety of reactions typical for secondary anilines:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative.

Alkylation: N-alkylation can be achieved with alkyl halides, though it may be challenging and could compete with O-alkylation of the lactone enolate. masterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) would produce the corresponding sulfonamide.

Reactions on the Phenyl Ring

The amino group is a powerful activating group for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the ortho and para positions of the phenyl ring. wikipedia.org The reactivity is significantly higher than that of benzene (B151609) itself.

Halogenation: Reaction with reagents like Br₂ in a polar solvent would likely lead to polybromination at the ortho and para positions. Monosubstitution would require milder conditions.

Nitration: Nitration using nitric acid and sulfuric acid would yield a mixture of ortho- and para-nitro derivatives. The strongly acidic conditions could, however, also promote side reactions on the furanone ring.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) at the para position.

Table 3: Predicted Reactions of the Phenylamino Moiety

| Reactive Site | Reaction Type | Reagent | Expected Product | Reference for Analogy |

|---|---|---|---|---|

| Nitrogen Atom | Acylation | Acetyl Chloride, Pyridine | N-Acetyl derivative | General aniline (B41778) chemistry |

| Phenyl Ring | Halogenation | Br₂ in Acetic Acid | 4-((2,4-Dibromophenyl)amino) derivative | wikipedia.org |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | 4-((4-Nitrophenyl)amino) derivative | wikipedia.org |

| Phenyl Ring | Sulfonation | Fuming H₂SO₄ | 4-((4-Sulfophenyl)amino) derivative | wikipedia.org |

Ring-Opening and Rearrangement Reactions of Furan-2(5H)-one Derivatives

The strained lactone ring in furan-2(5H)-ones is susceptible to cleavage under various conditions, leading to acyclic products or rearrangement into different heterocyclic systems. researchgate.net

Ring-Opening Reactions

Nucleophilic attack at the C-2 carbonyl, particularly by strong nucleophiles or under basic/acidic catalysis, can result in the irreversible opening of the lactone ring.

Base-catalyzed Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521) would open the ring to form the sodium salt of the corresponding 4-(phenylamino)-3-ethyl-4-hydroxy-2-enoic acid.

Aminolysis/Ammonolysis: Reaction with primary amines or ammonia (B1221849) at elevated temperatures can cleave the lactone to form the corresponding γ-hydroxy amide.

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester and the double bond, leading to a diol product.

Rearrangement Reactions

Furanone derivatives can serve as precursors for a variety of other heterocyclic structures through ring transformation reactions. These processes often involve a nucleophilic attack followed by ring-opening and subsequent recyclization. acs.orgorganic-chemistry.org For example, the reaction of furanones with hydrazine (B178648) derivatives is a well-established route to pyridazinones. It is plausible that reacting this compound with hydrazine hydrate (B1144303) would yield a dihydropyridazinone derivative through a ring-opening/ring-closure cascade.

Strategies for Functional Group Interconversions on the this compound Scaffold

The diverse reactivity of the scaffold allows for numerous functional group interconversions to generate a library of analogues. These strategies leverage the reactions discussed in the previous sections to selectively modify different parts of the molecule.

Modification of the Furanone Ring: Catalytic hydrogenation (e.g., H₂/Pd-C) would reduce the C3-C4 double bond to yield the corresponding saturated γ-lactone, 3-Ethyl-4-(phenylamino)dihydrofuran-2(5H)-one. This removes the α,β-unsaturation and would significantly alter the chemical and biological properties of the molecule.

Derivatization of the Phenylamino Group: A key strategy involves electrophilic substitution on the activated phenyl ring to introduce new functional groups (ortho or para). For instance, nitration followed by reduction (e.g., using SnCl₂/HCl) would install an amino group, creating a 4-((diaminophenyl)amino) derivative, which could be further functionalized.

N-Functionalization: The secondary amine provides a handle for introducing various groups via acylation or sulfonylation, which can be used to modulate the electronic properties and steric bulk of the substituent at C-4.

Table 4: Overview of Functional Group Interconversion Strategies

| Target Moiety | Transformation | Reagents | Resulting Structure |

|---|---|---|---|

| C3-C4 Double Bond | Reduction | H₂, Pd/C | Saturated γ-lactone (butyrolactone) |

| Phenyl Ring | Nitration → Reduction | 1. HNO₃/H₂SO₄ 2. SnCl₂, HCl | Introduction of a second amino group on the phenyl ring |

| Amino Group (N-H) | Acylation | (CH₃CO)₂O, Pyridine | N-acetylation of the phenylamino group |

| Lactone Ring | Ring Transformation | Hydrazine Hydrate (N₂H₄·H₂O) | Conversion to a dihydropyridazinone derivative |

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 4 Phenylamino Furan 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Ethyl-4-(phenylamino)furan-2(5H)-one, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity. The expected signals would include:

A triplet and a quartet for the ethyl group.

Signals in the aromatic region for the phenyl group.

A signal for the N-H proton.

A signal for the methylene (B1212753) group in the furanone ring.

¹³C NMR Spectroscopy would identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the lactone, the carbons of the furanone ring, the ethyl group carbons, and the phenyl group carbons.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.4 | Multiplet | 5H | Phenyl-H |

| ~6.5 | Singlet | 1H | NH |

| ~4.5 | Singlet | 2H | -CH₂- (furanone ring) |

| ~2.4 | Quartet | 2H | -CH₂- (ethyl group) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~175 | C=O (lactone) |

| ~140-120 | Phenyl-C & C=C (furanone) |

| ~70 | -CH₂- (furanone ring) |

| ~20 | -CH₂- (ethyl group) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS would be employed to determine the exact mass of this compound, which allows for the unambiguous determination of its elemental formula. Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the compound's structure by breaking it down into smaller, identifiable pieces. The fragmentation pattern would be expected to show losses of the ethyl group, the phenylamino (B1219803) group, and cleavage of the furanone ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine.

C=O stretching of the α,β-unsaturated γ-lactone.

C=C stretching of the furanone ring and the aromatic ring.

C-N stretching.

C-O stretching of the lactone.

Aromatic and aliphatic C-H stretching.

Hypothetical IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3300 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1750 | C=O Stretch (Lactone) |

| ~1600, ~1500 | C=C Stretch (Aromatic) |

| ~1650 | C=C Stretch (Furanone) |

| ~1300 | C-N Stretch |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (GC, HPLC, SPME)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely be suitable.

Gas Chromatography (GC) could also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile.

Solid-Phase Microextraction (SPME) could be employed as a sample preparation technique for GC analysis, particularly for trace-level detection.

Computational and Theoretical Investigations of 3 Ethyl 4 Phenylamino Furan 2 5h One

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. nih.gov For 3-Ethyl-4-(phenylamino)furan-2(5H)-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its most stable three-dimensional structure. researchgate.netnih.gov

The electronic structure analysis from DFT also yields information on the distribution of electron density, which is crucial for understanding the molecule's reactivity and electrostatic potential.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=O | Carbonyl group bond length | ~1.21 Å |

| C-O (in ring) | Ester C-O bond length | ~1.37 Å |

| C=C (in ring) | Endocyclic double bond length | ~1.35 Å |

| C-N | Amino-furanone bond length | ~1.38 Å |

| O=C-C=C | Dihedral angle in the furanone ring | Near 0° (indicating planarity) |

| C=C-N-C (phenyl) | Dihedral angle defining phenyl ring orientation | Variable (dependent on steric hindrance) |

Molecular Orbital Analysis (HOMO-LUMO Interactions) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. ajchem-a.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) group and the furanone ring's π-system. The LUMO is likely centered on the electron-deficient carbonyl group and the C=C double bond.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govmdpi.com

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Relates to the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the ability of a molecule to accept electrons. |

Conformational Analysis and Potential Energy Surfaces of Substituted Furanones

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com For this compound, key conformational flexibility arises from the rotation around the C4-N single bond, which dictates the orientation of the phenyl ring relative to the furanone ring. The furanone ring itself, being a five-membered ring, is generally considered flexible. frontiersin.org

To explore these conformational possibilities, a Potential Energy Surface (PES) can be constructed. A PES is a mathematical map that shows the energy of a molecule as a function of its geometry. rsc.org By systematically rotating one or more dihedral angles and calculating the energy at each step, researchers can identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. youtube.com For this molecule, a two-dimensional PES could be generated by varying the dihedral angles of the C4-N bond and a key bond within the furanone ring to understand the interplay between phenyl group orientation and ring puckering. rsc.org This analysis helps determine the most stable, low-energy conformation that the molecule is likely to adopt.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules. youtube.com

An MD simulation calculates the trajectory of every atom in a system by solving Newton's laws of motion. youtube.com For this compound, MD simulations could be used to:

Analyze Solvation: Understand how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and form intermolecular bonds, such as hydrogen bonds with the carbonyl oxygen or the N-H group.

Study Conformational Dynamics: Observe how the molecule transitions between different conformations in solution at a given temperature.

Investigate Aggregation: Simulate the interaction of multiple furanone molecules to see how they might aggregate, which is relevant for understanding material properties and solubility.

Calculate Binding Energies: Determine the strength of interaction between the furanone derivative and other molecules, which can be useful for predicting compatibility in mixtures. mdpi.com

These simulations provide a bridge between the static picture of a single molecule and its behavior in a bulk, dynamic system. mdpi.com

Theoretical Evaluation of Molecular Interactions with Biological Macromolecules (e.g., protein models)

To investigate the potential biological activity of this compound, computational techniques like molecular docking are employed. Molecular docking is a method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. ccij-online.org

The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A more negative score typically indicates a stronger, more favorable interaction. Studies on other furanone derivatives have used these methods to evaluate their theoretical interactions with protein targets. ccij-online.orgccij-online.org

Docking simulations can identify key intermolecular interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Between the N-H or C=O groups of the furanone and polar amino acid residues.

Hydrophobic Interactions: Involving the phenyl and ethyl groups with nonpolar residues.

Pi-Pi Stacking: Between the aromatic phenyl ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These theoretical evaluations provide a rational basis for understanding potential biological activity and can guide the design of new, more potent molecules. nih.govnih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy | Estimated free energy of binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key polar interactions. | Carbonyl oxygen with Lysine-121; N-H with Aspartate-85 |

| Hydrophobic Interactions | Nonpolar interactions. | Ethyl group with Leucine-45; Phenyl ring with Valine-88 |

| Pi-Pi Stacking | Aromatic ring interactions. | Phenyl ring with Tryptophan-92 |

| Interacting Residues | Amino acids in the binding pocket. | Lys-121, Asp-85, Leu-45, Val-88, Trp-92 |

Structure Activity Relationship Sar Studies of 3 Ethyl 4 Phenylamino Furan 2 5h One Analogues

Systematic Design and Synthesis of Chemically Modified Analogues

The systematic development of analogues of 3-ethyl-4-(phenylamino)furan-2(5H)-one hinges on versatile synthetic strategies that allow for the introduction of diverse functional groups at various positions of the furanone scaffold. A predominant and efficient method for creating a library of such compounds is the one-pot, multi-component reaction.

One notable approach involves the reaction of amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247). nih.gov This methodology is highly effective for generating 3,4,5-trisubstituted furan-2(5H)-one derivatives. The reaction can be catalyzed efficiently by silica (B1680970) sulfuric acid, leading to high yields of the desired products. nih.gov This strategy allows for significant chemical diversity by simply varying the initial amine and aldehyde reactants. For instance, substituting aniline (B41778) with other primary aromatic amines or benzaldehyde (B42025) with different aromatic aldehydes can produce a wide array of analogues with modified phenylamino (B1219803) and other substituent groups.

The general synthetic scheme can be represented as: Amine + Aldehyde + Diethyl Acetylenedicarboxylate → 3,4,5-Trisubstituted Furan-2(5H)-one

This synthetic flexibility is crucial for SAR studies, as it enables the systematic alteration of the molecule to probe the effects of different substituents.

Table 1: Examples of Synthesized Furan-2(5H)-one Analogues via Multi-Component Reaction

| Analogue Name | Reactants | Key Structural Variation |

|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | Aniline, 4-Fluorobenzaldehyde, Diethyl Acetylenedicarboxylate | Introduction of a 4-fluorophenyl group at the 5-position and a carboxylate at the 3-position. nih.gov |

| Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate | Ethyl glycinate (B8599266) hydrochloride, 4-Methylbenzaldehyde, Ethyl cyanoacetate | Modification of the core furan (B31954) structure with amino and dicarboxylate groups. semanticscholar.org |

Impact of Substituent Electronic and Steric Effects on Molecular Properties

The electronic and steric properties of substituents introduced onto the this compound scaffold profoundly influence the molecule's reactivity, stability, and potential biological interactions. Kinetic studies on the formation of related 3,4,5-substituted furan-2(5H)-ones have provided valuable insights into these effects.

Research on the kinetics of one-pot synthesis has shown that the nature of the substituent on the aniline (phenylamino) ring significantly affects the reaction rate. rsc.org Specifically, placing electron-donating groups at the para-position of the aniline ring increases the rate of reaction. This suggests that enhanced nucleophilicity of the amine nitrogen facilitates the initial steps of the multi-component reaction. Conversely, electron-withdrawing groups would be expected to decrease the reaction rate.

These electronic effects are critical as they not only influence the synthesis but also modulate the electron density distribution within the final molecule. This, in turn, can affect the compound's interaction with biological targets or its chemical reactivity. For example, modifications to the electron density on the phenylamino ring can alter hydrogen bonding capabilities and π-π stacking interactions.

Steric effects also play a crucial role. The size and shape of substituents can dictate the preferred conformation of the molecule and may introduce steric hindrance that affects its ability to bind to a target site.

Table 2: Influence of Para-Substituents on the Aniline Ring on Reaction Kinetics

| Substituent (Para-position) | Electronic Effect | Impact on Reaction Rate | Reference |

|---|---|---|---|

| -OCH3 (Methoxy) | Electron-Donating | Increased | rsc.org |

| -CH3 (Methyl) | Electron-Donating | Increased | rsc.org |

| -H (Hydrogen) | Neutral | Baseline | rsc.org |

| -Cl (Chloro) | Electron-Withdrawing | Decreased | rsc.org |

Strategies for Bioisosteric Modifications of the Ethyl and Phenylamino Groups

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its desired properties while minimizing undesirable ones. researchgate.net This involves the replacement of a functional group with another that has similar steric, electronic, and physicochemical properties. For this compound, both the ethyl group at the 3-position and the phenylamino group at the 4-position are prime candidates for bioisosteric modification.

Modifications of the Ethyl Group: The ethyl group at the C3 position is a small, lipophilic substituent. Bioisosteric replacements can be used to fine-tune lipophilicity, metabolic stability, and steric profile.

Classical Bioisosteres: Replacing the ethyl group with other small alkyl groups (e.g., methyl, propyl, isopropyl) or a cyclopropyl (B3062369) group can explore the impact of size and conformation. Halogenation of the ethyl group (e.g., to a trifluoroethyl group) can alter electronic properties and metabolic stability.

Non-Classical Bioisosteres: Ether or thioether linkages (e.g., -CH₂OCH₃, -CH₂SCH₃) could be introduced to modify polarity and hydrogen bonding potential.

Linker Modification: The amine linker (-NH-) can be altered. For example, a retroisosteric approach could invert an amide linkage if one were present elsewhere in a more complex analogue. researchgate.net

Functional Group Bioisosteres: Substituents on the phenyl ring can be replaced with bioisosteres. For instance, a carboxylic acid group could be replaced by a tetrazole or a hydroxamic acid to maintain an acidic character but with different spatial and electronic properties.

The application of these strategies allows for the systematic exploration of the chemical space around the parent molecule to optimize its properties for specific research applications. nih.gov

Correlation between Structural Features and Observed Chemical Reactivity or Academic Research Utility

The ultimate goal of SAR studies is to draw clear correlations between specific structural features and the compound's functional properties, be it chemical reactivity or utility in academic research, such as potential therapeutic activity.

Studies on various furan-2(5H)-one analogues have demonstrated clear links between structure and function. For instance, certain 3,4,5-trisubstituted furanone derivatives have shown significant cytotoxic activity against human cancer cell lines. nih.gov The compound ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate exhibited potent activity against HEPG2 (liver cancer) and MCF7 (breast cancer) cell lines, with IC₅₀ values of 0.002 µM for both. nih.gov This activity is significantly higher than that of the reference drug, highlighting the potential of this scaffold in oncology research. The specific combination of a 4-fluorophenyl group at C5, a phenylamino group at C4, and an ethyl carboxylate at C3 appears crucial for this high potency.

In another area of research, 3-aryl-4-alkylaminofuran-2(5H)-ones have been investigated as potential antibacterial agents. nih.gov A study of thirty-one such compounds revealed that some possessed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The compound 3-(4-bromophenyl)-4-(2-(4-nitrophenyl)hydrazinyl)furan-2(5H)-one was identified as the most potent, with a MIC₅₀ of 0.42 µg/mL against S. aureus. nih.gov This suggests that an electron-withdrawing bromo-substituent on the C3-phenyl ring and a specific hydrazinyl moiety at the C4 position are key determinants of antibacterial efficacy. The proposed mechanism of action for these compounds was the inhibition of tyrosyl-tRNA synthetase. nih.gov

These examples underscore the direct correlation between structural modifications and the resulting academic utility of the compounds. The electronic nature of substituents (e.g., fluoro, bromo, nitro groups) and the steric bulk and chemical nature of the groups at different positions on the furanone ring all contribute to the observed activity profile.

Table 3: Correlation of Furanone Analogue Structure with Research Utility

| Compound | Key Structural Features | Observed Research Utility | Potency | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | 4-fluorophenyl at C5, Phenylamino at C4, Ethyl carboxylate at C3 | Cytotoxic activity against cancer cells | IC₅₀ = 0.002 µM (HEPG2, MCF7) | nih.gov |

Synthetic Routes to Novel Derivatives and Analogues of 3 Ethyl 4 Phenylamino Furan 2 5h One

Diversification of the Alkyl Group at the C-3 Position

Modification of the ethyl group at the C-3 position of the furan-2(5H)-one core is a key strategy for creating structural diversity. While direct alkylation of the ethyl group on the pre-formed 3-ethyl-4-(phenylamino)furan-2(5H)-one is challenging, alternative synthetic approaches allow for the introduction of various alkyl and aryl substituents at this position.

One of the most prevalent methods for achieving this diversification is through one-pot, three-component reactions. These reactions typically involve the condensation of an amine, an aldehyde, and a β-ketoester or a related active methylene (B1212753) compound. By varying the β-ketoester, a range of substituents can be introduced at the C-3 position. For instance, using different β-ketoesters in the synthesis can lead to furanone derivatives with methyl, propyl, or other alkyl groups at the C-3 position.

Another approach involves the use of transition metal-catalyzed C-H activation. Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of substituted furan-2(5H)-ones from β-cycloalkenyl acids and various acrylates. acs.org This method offers a pathway to construct diverse and useful substituted furan-2(5H)-ones from readily available starting materials. acs.org

Below is a table summarizing the synthesis of various 3-substituted-4-aminofuran-2(5H)-one derivatives through multicomponent reactions, showcasing the versatility in modifying the C-3 position.

| C-3 Substituent | Amine | Aldehyde | Acetylenic Ester/Dicarboxylate | Catalyst/Conditions | Product | Reference |

| Carboxylate | Substituted Anilines | Benzaldehyde (B42025) | Diethyl acetylenedicarboxylate (B1228247) | Formic Acid | 3,4,5-trisubstituted furan-2(5H)-ones | researchgate.net |

| Carboxylate | Amines | Aldehydes | Diethyl acetylenedicarboxylate | Silica (B1680970) sulfuric acid | 3,4,5-trisubstituted 2(5H)-furanones | wikipedia.org |

| Carboxylate | Amines | Arylaldehyde | Dimethyl acetylenedicarboxylate | 5-Sulfosalicylic acid dihydrate | 3,4,5-substituted furan-2(5H)-one derivatives | nih.gov |

Systematic Modification of the Phenylamino (B1219803) Moiety at C-4 (e.g., Substituted Anilines, Heteroaryl Amines)

Systematic modification of the phenylamino group at the C-4 position is crucial for exploring the electronic and steric requirements for biological activity. This is commonly achieved by employing a variety of primary amines, including substituted anilines and heteroaryl amines, in the synthesis of the furanone ring.

The one-pot, three-component synthesis is again a highly effective strategy. By reacting different substituted anilines (e.g., with electron-donating or electron-withdrawing groups at various positions on the phenyl ring) or heteroaryl amines with an appropriate aldehyde and a C-3 building block, a library of 4-amino-furan-2(5H)-one derivatives can be generated. For example, studies have investigated the kinetics of reactions between benzaldehyde, diethyl acetylenedicarboxylate, and para-substituted anilines to form 3,4,5-substituted furan-2(5H)-ones. researchgate.net It was observed that para-electron donating substituents on the aniline (B41778) ring increased the reaction rate. researchgate.net

Another powerful tool for the synthesis of arylamines is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. In the context of furanone synthesis, a 4-halo-furan-2(5H)-one precursor could be coupled with a wide range of anilines and heteroaryl amines to introduce diversity at the C-4 position. This method offers broad substrate scope and functional group tolerance. wikipedia.org

The following table illustrates the synthesis of various 4-amino-furan-2(5H)-one derivatives using different amine components.

| Amine Component | C-3 Building Block | Aldehyde | Catalyst/Conditions | Product | Reference |

| para-Substituted Anilines | Diethyl acetylenedicarboxylate | Benzaldehyde | Formic Acid | 3,4,5-substituted furan-2(5H)-ones | researchgate.net |

| Various Amines | Diethyl acetylenedicarboxylate | Aldehydes | Silica sulfuric acid | 3,4,5-trisubstituted 2(5H)-furanones | wikipedia.org |

| 4-Amino pyridine | Dimethyl acetylenedicarboxylate | Aryl aldehydes | Al-doped ZnO nanostructure | 3,4,5-substituted furan-2(5H)-ones | rug.nl |

| 24 different amines | 3-Halogen-5-alkoxy-2(5H)-furanones | - | Solution phase combinatorial chemistry | Library of 288 4-amino-5-alkoxy-2(5H)-furanones | organic-chemistry.org |

Functionalization and Derivatization at the C-5 Position of the Furan-2(5H)-one Ring

The C-5 position of the furan-2(5H)-one ring presents another opportunity for structural modification. This position is susceptible to both nucleophilic and electrophilic attack, allowing for a range of derivatization strategies.

For furanones with a hydroxyl group at the C-5 position, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, a variety of reactions can be employed. These include the Knoevenagel condensation with compounds having an active hydrogen atom in the presence of a Lewis acid like In(OAc)₃. nih.gov Another approach is the Mukaiyama aldol (B89426) reaction with silylated enol ethers, also catalyzed by Lewis acids. nih.gov Furthermore, arylation at the C-5 position can be achieved by reacting 3,4-dihalo-5-hydroxy-2(5H)-furanones with arenes and heteroarenes in the presence of Lewis or Brønsted acids. nih.gov

Electrophilic substitution reactions are also a viable method for functionalizing the furanone ring. In furan (B31954) systems, electrophilic attack preferentially occurs at the C-2 and C-5 positions due to the higher stability of the resulting carbocation intermediates. chemicalbook.comquora.com For 4-aminofuran-2(5H)-ones, the electron-donating nature of the amino group is expected to activate the ring towards electrophilic substitution, potentially directing new substituents to the C-5 position.

The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and an amine, can be used to introduce aminomethyl groups. wikipedia.org While the C-3 position of some furanones can be the site of this reaction, the reactivity of the C-5 position in 4-aminofuran-2(5H)-ones towards Mannich-type reactions could also be explored.

A summary of potential reactions for the functionalization of the C-5 position of furan-2(5H)-one derivatives is presented below.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

| Knoevenagel Condensation | Active hydrogen compounds | Lewis acid (e.g., In(OAc)₃) | C-5 substituted furanones | nih.gov |

| Mukaiyama Aldol Reaction | Silylated enol ethers | Lewis acid | C-5 substituted furanones | nih.gov |

| Arylation | Arenes, Heteroarenes | Lewis or Brønsted acids | C-5 arylated furanones | nih.gov |

| Nucleophilic Substitution | Phenols | Promoter | 5-phenoxy derivatives | wikipedia.org |

| Barbier-type reaction | Allyl bromides | Tin or indium catalyst | C-5 allylated furanones | nih.gov |

Synthesis of Fused Heterocyclic Systems Incorporating the 4-Aminofuran-2(5H)-one Motif

The 4-aminofuran-2(5H)-one core is an excellent starting point for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The enamine-like reactivity of the 4-amino substituent allows for cyclization reactions with various electrophilic partners to form fused pyridines, pyrimidines, and other heterocyclic rings.

For example, 2-aminofurans can undergo the Friedländer annulation with ketones to yield furo[2,3-b]pyridines. nih.gov This reaction involves the condensation of the 2-aminofuran with a ketone in the presence of an acid catalyst. nih.gov Similarly, furo[2,3-d]pyrimidines can be synthesized from 2-aminofurans by reaction with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by cyclization with ammonium (B1175870) acetate. nih.gov

The reaction of 4-aminofuran-2(5H)-ones with hydrazine (B178648) derivatives can lead to the formation of furo[3,4-d]pyridazinones. The furanone ring can undergo transformation to form the corresponding 3(2H)-pyridazinone. nih.gov Furthermore, the reaction of 4-(methoxycarbonyl)furan-3-carboxylic acid, after a Curtius rearrangement and reaction with amines to form ureids, can be cyclized to furo[3,4-d]pyrimidine-2,4-diones. researchgate.net

The table below provides examples of synthetic routes to fused heterocyclic systems derived from furanone precursors.

| Fused System | Starting Material | Reagents | Conditions | Product | Reference |

| Furo[2,3-b]pyridines | 2-Aminofurans | Cyclohexanone | p-Toluenesulfonic acid, Acetic acid, reflux | Furo[2,3-b]pyridines | nih.gov |

| Furo[2,3-d]pyrimidines | 2-Aminofurans | N,N-Dimethylformamide dimethyl acetal, Ammonium acetate | Toluene, Acetic acid, reflux | Furo[2,3-d]pyrimidines | nih.gov |

| Furo[3,4-d]pyrimidine-2,4-diones | 4-(Methoxycarbonyl)furan-3-carboxylic acid | Diphenylphosphoryl azide, various amines, then cyclization | Toluene, reflux; then base-mediated cyclization | Furo[3,4-d]pyrimidine-2,4-diones | researchgate.net |

| 3(2H)-Pyridazinones | 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Hydrazine derivatives | Aqueous acidic solution, elevated temperature | 4,5-Dihalogeno-3(2H)-pyridazinones | nih.gov |

| Furo[3,4-b]pyrans | 2,4(3H,5H)-furandione (β-tetronic acid) | Arylmethylenemalononitriles | Basic medium | 2-Amino-4-aryl-5-oxo-4H-furo[3,4-b]pyran-3-carbonitriles | nih.gov |

Synthetic Utility and Applications of 3 Ethyl 4 Phenylamino Furan 2 5h One As a Chemical Intermediate

Role as a Versatile Building Block in Complex Organic Synthesis

3-Ethyl-4-(phenylamino)furan-2(5H)-one serves as a highly effective building block in organic synthesis due to the electronic interplay between its functional groups. The molecule incorporates an α,β-unsaturated lactone system, where the C4-phenylamino group acts as an electron-donating group, and the C2-carbonyl group acts as an electron-withdrawing group. This "push-pull" character across the conjugated system imparts specific reactivity, rendering the molecule susceptible to a variety of chemical transformations.

The enamine-like character at the C4 position makes the C3 position nucleophilic, while the conjugated system allows the C5 position to be susceptible to Michael-type additions. The carbonyl group can undergo typical reactions of lactones, including nucleophilic attack and ring-opening. This multi-faceted reactivity allows chemists to employ this compound as a versatile synthon to introduce the furanone core or its derivatives into larger, more complex molecules. Its utility is demonstrated in multi-component reactions where amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) can react in a one-pot synthesis to afford highly substituted 2(5H)-furanones in high yields. mdpi.comnih.gov

Table 1: Key Reactive Sites of this compound

| Position | Functional Group | Type of Reactivity | Potential Transformations |

|---|---|---|---|

| C2 | Carbonyl (Lactone) | Electrophilic | Ring-opening, Reduction, Grignard addition |

| C3-C4 | Double Bond | Nucleophilic (at C3) / Electrophilic | Electrophilic substitution, Cycloaddition |

| C4 | Phenylamino (B1219803) | Electron-donating | Modulates ring reactivity, N-alkylation |

Precursor for the Elaboration of Diverse Heterocyclic Compounds

One of the most significant applications of this compound is its role as a precursor for the synthesis of other heterocyclic systems through ring transformation reactions. The furanone ring can be opened and re-closed in the presence of appropriate reagents to generate entirely new heterocyclic scaffolds.

A prominent example is the reaction of 4-(phenylamino)furan-2(5H)-one derivatives with hydrazine (B178648) hydrate (B1144303). In this reaction, hydrazine acts as a dinucleophile, attacking the carbonyl carbon and subsequently leading to the cleavage of the endocyclic C-O bond. This is followed by an intramolecular cyclization and dehydration, ultimately yielding a pyridazinone ring. This transformation is a powerful strategy for converting a five-membered oxygen-containing heterocycle into a six-membered ring containing two adjacent nitrogen atoms. nih.gov This method provides a synthetic route to compounds that are analogues of biologically active agents, including those with potential antiviral properties. nih.gov

Table 2: Heterocyclic Systems Derived from Furan-2(5H)-one Precursors

| Furanone Precursor | Reagent | Resulting Heterocycle | Key Transformation |

|---|---|---|---|

| 3-Arylhydrazono-5-phenylfuran-2(3H)-one | Hydrazine Hydrate | 4-(Arylhydrazinyl)-6-phenylpyridazin-3(2H)-one | Ring expansion |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Amino Acid Esters | 4-Amino-2,3-dichloro-buten-2-oic acid lactams | Reductive amination and cyclization |

Utilization in the Construction of Advanced Molecular Scaffolds

The structural framework of this compound is an ideal starting point for the construction of advanced molecular scaffolds, particularly for applications in drug discovery and materials science. Its capacity for controlled, site-selective modification allows for its incorporation into larger, polycyclic, and spirocyclic systems.

The concept of using substituted 2(5H)-furanones in combinatorial chemistry has been successfully applied to generate large libraries of diverse molecules. nih.gov By systematically varying substituents at different positions of the furanone ring, chemists can create a multitude of analogues for high-throughput screening. For instance, libraries of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones have been prepared using solution-phase combinatorial techniques, leading to the discovery of new lead structures for antibiotic agents. nih.gov

Furthermore, the furanone core can be integrated into fused heterocyclic systems. researchgate.net These fused scaffolds are of great interest in medicinal chemistry as they often exhibit enhanced biological activity and favorable pharmacokinetic properties. The reactivity of the this compound scaffold allows it to be a key component in cascade reactions that build complex, three-dimensional structures from simpler starting materials.

Table 3: Examples of Advanced Scaffolds Incorporating the Furanone Motif

| Scaffold Type | Synthetic Strategy | Application Area |

|---|---|---|

| Combinatorial Libraries | Multi-component reactions, Solution-phase synthesis | Drug Discovery, Lead Optimization |

| Fused Heterocycles | Intramolecular cyclization, Tandem reactions | Medicinal Chemistry, Agrochemicals |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices is profoundly influencing the synthesis of heterocyclic compounds like furan-2(5H)-ones. researchgate.netresearchgate.net Future research will prioritize the development of methodologies that are not only efficient but also environmentally benign, minimizing waste and energy consumption.

A key area of focus is the advancement of multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical. researchgate.net For instance, various 3,4,5-trisubstituted furan-2(5H)-ones have been synthesized via one-pot, three-component reactions involving amines, aldehydes, and acetylenic esters. researchgate.netnih.gov These methods offer significant advantages, including mild reaction conditions, high yields, and simplified workup procedures that can avoid chromatographic purification. researchgate.netresearchgate.net The use of eco-friendly solvents like ethanol (B145695) and novel catalytic systems, such as ionic liquids or reusable nanocatalysts, further enhances the sustainability of these processes. researchgate.netresearchgate.net

Another promising approach involves the use of greener oxidants and catalysts. The synthesis of 5-hydroxy-2(5H)-furanone from furan (B31954) has been achieved on a multigram scale using oxone as the sole oxidant in water, a protocol noted for its practicality and industrial applicability. researchgate.net Similarly, the oxidation of furfural (B47365) using a simple mixture of hydrogen peroxide and acetic acid represents a move towards using non-toxic and readily available reagents. researchgate.net

Future efforts will likely concentrate on:

Expanding the scope of MCRs to create a wider diversity of furanone derivatives.

Developing novel, recyclable, and highly efficient catalysts (e.g., biocatalysts, organocatalysts, and magnetic nanoparticles) to improve reaction rates and selectivity. researchgate.net

Utilizing flow chemistry, which allows for safer, more scalable, and highly controlled reaction conditions compared to traditional batch processes. mdpi.com

Exploring bio-based starting materials to reduce reliance on petrochemical feedstocks.

| Methodology | Key Features | Advantages | Catalyst/Reagent Examples | Reference |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 starting materials. | High atom economy, reduced waste, operational simplicity, high yields. | Silica (B1680970) sulfuric acid, ZnO nanostructures, ionic liquids. | researchgate.netresearchgate.netnih.gov |

| Green Oxidation | Use of environmentally benign oxidants. | Reduced toxicity, safer protocols, potential for aqueous media. | Oxone, Hydrogen Peroxide/Acetic Acid. | researchgate.netresearchgate.net |

| Catalytic Cyclization | Metal- or organo-catalyzed ring formation. | High efficiency, selectivity, and potential for asymmetric synthesis. | Copper(I) complexes, Et3N. | researchgate.net |

| Flow Photochemistry | Reactions performed in a continuous flow reactor using light. | Improved safety, scalability, reduced reaction times, energy efficiency. | Visible light, organic photoredox catalysts. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Furanone Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, capable of accelerating the discovery and optimization of novel molecules. mdpi.comnih.gov In the context of furanone derivatives, AI can be leveraged across the entire development pipeline, from initial design to synthesis planning.

Future applications in furanone research will include:

Developing AI models specifically trained on heterocyclic chemistry to design novel furanone libraries.

Using active learning, where the AI model intelligently selects which experiments to run next to gain the most informative data, thus accelerating the optimization process. nih.gov

Integrating AI with automated synthesis platforms (robotics) to create closed-loop systems for autonomous molecular discovery and optimization. illinois.edunih.gov

Exploration of Novel Chemical Transformations for Furan-2(5H)-one Derivatives

The furan-2(5H)-one ring is a versatile scaffold that can be chemically modified in numerous ways to generate diverse molecular architectures. researchgate.net Future research will continue to explore novel chemical transformations to expand the accessible chemical space of furanone derivatives and create compounds with unique biological activities.

Key areas of exploration include:

Recyclization Processes: Substituted furan-2(5H)-ones can undergo ring-opening and closing reactions with various nucleophiles to form different heterocyclic systems. The direction of these processes often depends on the specific reagents and reaction conditions used, offering a pathway to novel molecular frameworks. researchgate.netresearchgate.net

Cycloaddition Reactions: The double bond within the furanone ring can participate in cycloaddition reactions, providing a powerful tool for building complex, polycyclic structures. researchgate.net

Functionalization at C-5: The C-5 position of the furanone ring is a common site for modification. For example, the synthesis of 5-alkoxy and 5-O-silylated derivatives has been shown to modulate the anticancer potency of these compounds. mdpi.com

Thiolation and Halogenation: The introduction of sulfur-containing groups or halogen atoms onto the furanone ring can significantly alter the compound's electronic properties and biological activity. unipi.itnih.gov For instance, regioselective thiolation at the C-4 position has been used to create novel thioethers, which can be further oxidized to sulfones with potent antimicrobial properties. nih.govmdpi.com

These novel transformations will enable the creation of next-generation furanone derivatives with fine-tuned properties for applications in medicine and agriculture. bohrium.com

Advancements in High-Throughput Screening and Analytical Techniques for Complex Furanone Libraries

The synthesis of large and diverse libraries of furanone derivatives necessitates parallel advancements in screening and analytical methods to efficiently identify compounds with desired activities and to characterize them accurately.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against biological targets. nuvisan.com Modern HTS platforms utilize automated liquid handling, robotics, and sensitive detection methods to screen large compound collections, such as those available from commercial vendors or generated through combinatorial synthesis. thermofisher.comstanford.edu The future of screening furanone libraries will involve:

The use of increasingly sophisticated assay formats, including cell-based assays and organoid models, to better predict in vivo efficacy. mdpi.com

The application of ultra-high-throughput methods, such as fiber-optic array scanning technology (FAST), which can screen millions of compounds per minute. nih.gov

Screening focused libraries designed with the aid of AI to have a higher probability of containing active compounds ("hit rates"). thermofisher.com

Analytical Techniques: The characterization of furanone derivatives, especially at trace levels in complex matrices, relies on powerful analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are the preferred methods for detecting and quantifying furan and its derivatives due to their high sensitivity and selectivity. researchgate.netnih.gov Techniques like headspace solid-phase microextraction (HS-SPME) are often coupled with GC-MS to extract and concentrate volatile furanones from samples prior to analysis, enabling detection at ppb levels. researchgate.netnih.govnih.gov

| Technique | Abbreviation | Primary Application | Key Advantages | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds. | High sensitivity, robust, well-established. | researchgate.netnih.gov |

| Tandem Mass Spectrometry | GC-MS/MS | Highly selective quantification of specific compounds in complex mixtures. | Increased sensitivity and specificity, reduced matrix interference. | researchgate.netdntb.gov.ua |

| Headspace Solid-Phase Microextraction | HS-SPME | Extraction and pre-concentration of volatile analytes. | Solvent-free, environmentally friendly, simple, and efficient. | nih.govnih.gov |

Future developments will focus on improving the speed and resolution of these techniques, allowing for the simultaneous analysis of a wider range of furanone isomers and derivatives within a single run. dntb.gov.ua These analytical advancements are crucial for quality control in synthesis, metabolite identification in biological studies, and ensuring the purity of lead compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-4-(phenylamino)furan-2(5H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Michael addition-elimination reactions, as demonstrated in analogous 4-amino-2(5H)-furanones. Key steps include cyclization of precursors (e.g., dichlorofuranones) with nucleophilic reagents like amines under controlled conditions. Solvent choice (e.g., DMF) and temperature (60–80°C) are critical for minimizing side reactions. Purification often involves column chromatography or recrystallization .

Q. How is X-ray crystallography employed to determine the structure of this compound derivatives?